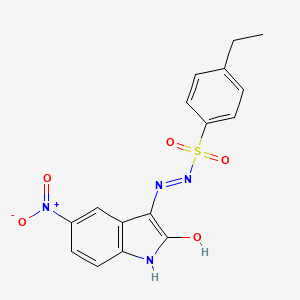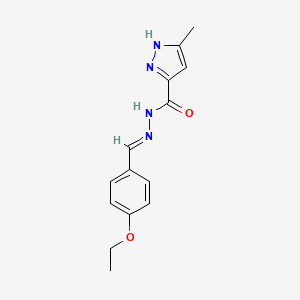![molecular formula C14H16N4O B3887418 3-methyl-N'-[1-(4-methylphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B3887418.png)
3-methyl-N'-[1-(4-methylphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide
Vue d'ensemble
Description
The compound “3-methyl-N’-[1-(4-methylphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide” is a derivative of pyrazole, which is a class of organic compounds with a five-membered ring with two nitrogen atoms and three carbon atoms . The presence of the carbohydrazide group suggests that it may have been synthesized from a carboxylic acid or a similar precursor .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of a pyrazole derivative with a suitable carbohydrazide. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the pyrazole ring, the carbohydrazide group, and the phenyl ring. The presence of these functional groups would likely confer specific physical and chemical properties to the compound .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound are determined by its molecular structure. For this compound, properties such as solubility, melting point, and boiling point would be influenced by factors such as the polarity of the functional groups and the overall shape and size of the molecule .Mécanisme D'action
Target of Action
Similar compounds have been found to targetGABA-T , an enzyme that degrades the inhibitory neurotransmitter GABA .
Mode of Action
The compound likely interacts with its target through a presynaptic GABA-mediated mechanism . Instead, it may inhibit GABA-T, leading to an increase in GABA levels and thus enhancing its inhibitory effect .
Biochemical Pathways
The compound’s action on GABA-T can affect the GABAergic system , a critical pathway in the nervous system. By inhibiting GABA-T and increasing GABA levels, the compound can enhance the inhibitory effect of GABA on neuronal activity . This can lead to a decrease in excitatory postsynaptic potential (EPSP) frequency and an increase in inhibitory postsynaptic potential (IPSP) frequency .
Result of Action
The compound’s action results in significant protection against tonic-clonic seizures . By enhancing the inhibitory effect of GABA, it can help control seizures .
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-methyl-N'-[1-(4-methylphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide in lab experiments is its high potency and selectivity against cancer cells. Additionally, it has low toxicity and minimal side effects compared to traditional chemotherapeutic agents. However, one of the limitations of using this compound is its poor solubility in aqueous solutions, which can affect its bioavailability and efficacy.
Orientations Futures
There are several future directions for the research and development of 3-methyl-N'-[1-(4-methylphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide. One direction is to investigate its potential applications in combination therapy with other chemotherapeutic agents. Another direction is to explore its potential applications in other areas of medicine, including neurodegenerative diseases and autoimmune disorders. Additionally, further research is needed to optimize its formulation and improve its solubility for better bioavailability and efficacy.
Applications De Recherche Scientifique
3-methyl-N'-[1-(4-methylphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit significant anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, it has been shown to possess antifungal, antibacterial, and antiviral properties.
Safety and Hazards
Propriétés
IUPAC Name |
5-methyl-N-[(E)-1-(4-methylphenyl)ethylideneamino]-1H-pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O/c1-9-4-6-12(7-5-9)11(3)16-18-14(19)13-8-10(2)15-17-13/h4-8H,1-3H3,(H,15,17)(H,18,19)/b16-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRTYONXPFFWSAT-LFIBNONCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=NNC(=O)C2=NNC(=C2)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C(=N/NC(=O)C2=NNC(=C2)C)/C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![1-(5-methoxy-2-furoyl)-3-[2-(3-methoxyphenyl)ethyl]piperidine](/img/structure/B3887356.png)
![5-amino-3-(1-cyano-2-{4-[ethyl(methyl)amino]phenyl}vinyl)-1H-pyrazole-4-carbonitrile](/img/structure/B3887363.png)
![4-[(allylamino)methylene]-5-methyl-2-(4-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3887367.png)
![4-[(allylamino)methylene]-2-(4-nitrophenyl)-5-propyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3887387.png)
![N'-[4-(diethylamino)benzylidene]-3-(3,5-dimethyl-1H-pyrazol-4-yl)propanohydrazide](/img/structure/B3887396.png)
![4-benzoyl-3-hydroxy-5-(3-nitrophenyl)-1-[3-(trifluoromethyl)phenyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B3887401.png)
![[2-(4-chlorophenyl)-4-hydroxy-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrol-3-yl]acetic acid](/img/structure/B3887408.png)
![4-[2-(dimethylamino)-5-nitrobenzylidene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3887413.png)
![3-(4-methylphenyl)-N'-[1-(2-naphthyl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B3887421.png)
